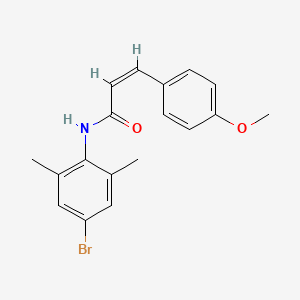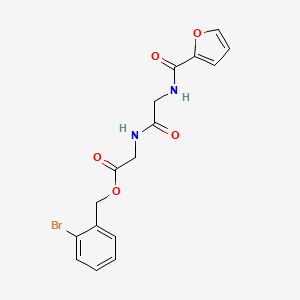![molecular formula C17H19ClN2O4S B5141537 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, also known as CP-122,288, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of pharmacological properties.
Wissenschaftliche Forschungsanwendungen
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have analgesic properties in animal models of acute and chronic pain. It has also been studied for its potential use in the treatment of neuropathic pain.
In addition to its potential use in pain management, 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been studied for its potential use in the treatment of Parkinson's disease. It has been shown to have neuroprotective properties in animal models of Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the activity of voltage-gated sodium channels and block the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters such as glutamate and substance P. It has also been shown to increase the release of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments is its high potency and selectivity. It has been shown to have a low affinity for other ion channels and receptors, which makes it an ideal tool for studying the specific effects of sodium channel inhibition and NMDA receptor blockade.
However, one of the limitations of using 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments is its relatively short half-life. This can make it difficult to maintain consistent levels of the drug over an extended period of time.
Zukünftige Richtungen
There are several future directions for research on 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. One area of research is the development of more potent and selective analogs of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. Another area of research is the study of the long-term effects of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide on the central nervous system. Finally, there is a need for more studies on the potential therapeutic applications of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in humans.
Synthesemethoden
The synthesis of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide involves the reaction of 2-chloroaniline with propylamine to form N-propyl-2-chloroaniline. This compound is then reacted with 2-methoxybenzoic acid to form the corresponding benzamide derivative. The final step involves the sulfonation of the amine group with sulfuric acid to yield 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. The overall yield of this synthesis method is approximately 45%.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-10-19-17(21)13-11-12(8-9-16(13)24-2)25(22,23)20-15-7-5-4-6-14(15)18/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCNRJCCHPLQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5141489.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)
![4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)

![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![3-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-1-benzyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5141574.png)